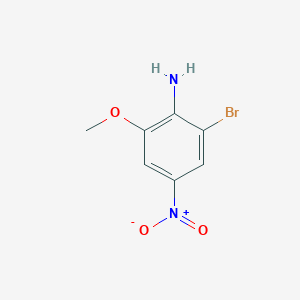

2-Bromo-6-methoxy-4-nitroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-methoxy-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O3/c1-13-6-3-4(10(11)12)2-5(8)7(6)9/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYLWEPIKPMUYAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)[N+](=O)[O-])Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427771 | |

| Record name | 2-bromo-6-methoxy-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16618-66-9 | |

| Record name | 2-bromo-6-methoxy-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Bromo-6-methoxy-4-nitroaniline molecular structure

An In-Depth Technical Guide to the Molecular Structure of 2-Bromo-6-methoxy-4-nitroaniline

Abstract

This technical guide provides a comprehensive examination of the molecular structure of this compound. As a substituted aniline, this compound presents a unique combination of functional groups—bromo, methoxy, nitro, and amino—that make it a molecule of significant interest for synthetic chemists, particularly in the fields of drug discovery and materials science. This document elucidates its structure through an analysis of its physicochemical properties, predictive spectroscopic signatures, and key intramolecular interactions. We will explore the causal relationships between the electronic and steric nature of its substituents and the resulting molecular geometry and chemical reactivity. Detailed protocols and data are presented to serve as a foundational resource for researchers working with this versatile chemical intermediate.

Introduction and Strategic Importance

This compound is an aromatic organic compound whose strategic value lies in the orthogonal reactivity of its functional groups.[1] The presence of an electron-donating aniline group, a sterically demanding and electron-donating methoxy group, a halogen for cross-coupling reactions, and a strongly electron-withdrawing nitro group on a single benzene scaffold creates a platform for complex molecular engineering.[1] These features allow for selective chemical modifications, making it a valuable precursor for the synthesis of more elaborate molecules, including potential pharmaceutical agents and dyes.[1]

The primary objective of this guide is to move beyond a simple description and provide a deep, mechanistic understanding of the compound's molecular architecture. By synthesizing data from analogous structures and applying first-principle chemical theories, we aim to equip researchers with the insights needed to effectively utilize this molecule in their synthetic campaigns.

Physicochemical Properties and Structural Identification

The fundamental identity of this compound is established by its chemical formula and molecular weight. Its structure is defined by the specific arrangement of its functional groups on the aniline ring, which dictates its physical properties and chemical behavior.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₇H₇BrN₂O₃ | [1] |

| Molecular Weight | 247.05 g/mol | [1] |

| SMILES | COC1=C(N)C(Br)=CC(=C1)[O-] | [1] |

| InChI Key | QYLWEPIKPMUYAW-UHFFFAOYSA-N | [1] |

digraph "molecule" { graph [rankdir="LR", splines=ortho, nodesep=0.5, size="6,4", dpi=100, bgcolor="#F1F3F4"]; node [shape=plaintext, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [penwidth=2.0];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N_amino [label=< NH "9" >2>, fontcolor="#34A853"]; Br [label=< Br >, fontcolor="#EA4335"]; O_methoxy [label=< O >, fontcolor="#EA4335"]; C_methyl [label=< CH "9" >3>]; N_nitro [label=< N >, fontcolor="#4285F4"]; O1_nitro [label=< O >, fontcolor="#EA4335"]; O2_nitro [label=< O >, fontcolor="#EA4335"];

// Invisible nodes for positioning p1 [pos="0,1!", style=invis]; p2 [pos="1,0!", style=invis]; p3 [pos="1,-1!", style=invis]; p4 [pos="0,-2!", style=invis]; p5 [pos="-1,-1!", style=invis]; p6 [pos="-1,0!", style=invis];

// Position atoms C1 [pos="0,1.5!"]; C2 [pos="1.3,0.75!"]; C3 [pos="1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="-1.3,-0.75!"]; C6 [pos="-1.3,0.75!"]; N_amino [pos="0,2.8!"]; Br [pos="2.6,1.5!"]; N_nitro [pos="0,-2.8!"]; O1_nitro [pos="-0.9,-3.6!"]; O2_nitro [pos="0.9,-3.6!"]; O_methoxy [pos="-2.6,1.5!"]; C_methyl [pos="-3.9,1.5!"];

// Draw bonds C1 -- C2 [label=" 1", fontcolor="#5F6368"]; C2 -- C3 [label=" 2", fontcolor="#5F6368"]; C3 -- C4 [label=" 3", fontcolor="#5F6368"]; C4 -- C5 [label=" 4", fontcolor="#5F6368"]; C5 -- C6 [label=" 5", fontcolor="#5F6368"]; C6 -- C1 [label=" 6", fontcolor="#5F6368"]; C1 -- N_amino; C2 -- Br; C4 -- N_nitro; C6 -- O_methoxy; O_methoxy -- C_methyl; N_nitro -- O1_nitro [style=dashed]; N_nitro -- O2_nitro;

// Benzene ring double bonds edge [style=double]; C1 -- C6; C2 -- C3; C4 -- C5; }

Caption: 2D structure of this compound with IUPAC numbering.

Synthesis and Structural Confirmation

The logical synthesis of this compound typically involves the electrophilic nitration of a pre-functionalized aniline. A common and effective strategy is the nitration of 2-bromo-6-methoxyaniline.[1] This approach is favored because the directing effects of the ortho-bromo and ortho-methoxy substituents guide the incoming nitro group to the C4 position, which is para to the strongly activating amino group.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Nitration

Causality Statement: This protocol utilizes a classic nitrating mixture (HNO₃/H₂SO₄). Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivating effect of the bromo-substituent and achieve nitration. The reaction is performed at low temperature to control the exothermic reaction and prevent unwanted side products.

-

Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-bromo-6-methoxyaniline (1.0 eq) in concentrated sulfuric acid (98%) at 0 °C.

-

Nitration: Prepare the nitrating mixture by slowly adding concentrated nitric acid (65%, 1.1 eq) to concentrated sulfuric acid (3.0 eq) at 0 °C in the dropping funnel. Add this mixture dropwise to the aniline solution, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product should precipitate.

-

Neutralization: Slowly neutralize the acidic slurry with a saturated solution of sodium bicarbonate until the pH is ~7.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Elucidation of the Molecular Structure

While a dedicated public spectral database for this specific molecule is sparse, its structural features can be reliably predicted based on the well-understood effects of its functional groups and by comparing it to structurally similar compounds.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, dominated by the signals from the aromatic protons and the methoxy group.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Rationale |

| Aromatic-H (C3-H) | 8.0 - 8.3 | d (doublet) | Located ortho to the strongly electron-withdrawing NO₂ group and meta to the NH₂ group, leading to significant deshielding. |

| Aromatic-H (C5-H) | 7.0 - 7.3 | d (doublet) | Positioned ortho to the NH₂ group and meta to the NO₂ group, resulting in a more shielded environment compared to C3-H. |

| Amino-H (NH₂) | 5.0 - 6.0 | br s (broad singlet) | Broad signal due to quadrupole relaxation and potential hydrogen bonding. |

| Methoxy-H (OCH₃) | 3.8 - 4.0 | s (singlet) | Typical chemical shift for an aromatic methoxy group. |

Predicted Infrared (IR) Spectroscopy

The IR spectrum provides a clear fingerprint of the functional groups present.

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Rationale |

| Aniline (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Two distinct bands are characteristic of a primary amine. |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Characteristic of sp² C-H bonds on the benzene ring. |

| Aliphatic (C-H) | Stretch (in -OCH₃) | 2850 - 2960 | Characteristic of sp³ C-H bonds in the methyl group. |

| Nitro (N=O) | Asymmetric & Symmetric Stretch | 1500 - 1550 & 1330 - 1370 | Strong, sharp absorptions are hallmarks of the nitro group. |

| Aromatic (C=C) | Stretch | 1450 - 1600 | Multiple bands corresponding to skeletal vibrations of the ring. |

| Methoxy (C-O) | Stretch | 1200 - 1275 (asymmetric) | Strong absorption typical for aryl alkyl ethers. |

Predicted Mass Spectrometry

Mass spectrometry would confirm the molecular weight and reveal structural information through fragmentation.

-

Molecular Ion (M⁺): A prominent molecular ion peak would be expected at m/z 246 and 248 in an approximate 1:1 ratio. This isotopic signature is the definitive indicator of the presence of a single bromine atom.

-

Key Fragmentations:

-

[M - 46]⁺: Loss of the nitro group (NO₂).

-

[M - 15]⁺: Loss of the methyl radical (CH₃) from the methoxy group.

-

[M - 79/81]⁺: Loss of the bromine radical (Br).

-

Molecular Geometry and Intramolecular Interactions

The three-dimensional structure of this compound is heavily influenced by both steric and electronic factors. A critical feature, extrapolated from crystallographic studies of similar molecules like 2-bromo-4-nitroaniline, is the high probability of an intramolecular hydrogen bond.[2][3]

-

Intramolecular Hydrogen Bonding: An N-H···Br hydrogen bond is likely to form between one of the N-H protons of the amino group and the adjacent bromine atom at the C2 position.[2][3] This interaction creates a pseudo-six-membered ring, which enhances the planarity of the molecule and restricts the rotation of the amino group.

-

Steric Hindrance: The methoxy group at the C6 position introduces significant steric bulk. This steric clash with the adjacent amino group can cause a slight out-of-plane torsion of both the amino and methoxy groups to relieve strain. This may slightly weaken the N-H···Br hydrogen bond compared to an analog without the C6-methoxy group.

Caption: Key intramolecular forces influencing molecular conformation.

Applications in Research and Drug Development

The utility of this compound as a research tool stems from the distinct reactivity of its functional groups, which can be addressed in a stepwise fashion.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to a primary amine, yielding a diamine derivative. This opens up pathways to heterocyclic compounds like benzimidazoles or quinoxalines.

-

Modification of the Amino Group: The primary amino group can be diazotized and converted into a wide range of other functional groups (e.g., -OH, -CN, -F, -Cl).

-

Palladium-Catalyzed Cross-Coupling: The C-Br bond is a prime handle for Suzuki, Sonogashira, Heck, or Buchwald-Hartwig coupling reactions, allowing for the introduction of new carbon-carbon or carbon-nitrogen bonds. This is a cornerstone of modern drug discovery for building molecular complexity.

This multi-faceted reactivity allows for the divergent synthesis of a library of complex molecules from a single, well-defined starting material, making it an asset in lead optimization campaigns.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, a hazard assessment can be made based on structurally related compounds such as nitroanilines and haloanilines.[4][5][6]

-

Potential Hazards: Compounds of this class are often harmful if swallowed, inhaled, or absorbed through the skin.[5][7] They may cause skin and serious eye irritation.[7][8] Prolonged or repeated exposure may have adverse effects.

-

Recommended Precautions:

-

Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.

-

Avoid generating dust.

-

Wash hands thoroughly after handling.

-

Crucially, it is mandatory to consult the compound-specific SDS provided by the supplier before any handling or use.

-

References

Sources

- 1. Buy this compound | 16618-66-9 [smolecule.com]

- 2. 2-Bromo-4-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-Bromo-6-chloro-4-nitroaniline | C6H4BrClN2O2 | CID 66832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. carlroth.com [carlroth.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. fishersci.com [fishersci.com]

Technical Whitepaper: Spectroscopic Profiling of 2-Bromo-6-methoxy-4-nitroaniline

[1]

Executive Summary & Molecular Architecture

This compound is a critical intermediate in the synthesis of disperse azo dyes and heterocyclic pharmacophores.[1] Its structure is defined by a "push-pull" electronic system where the electron-donating amino (

This electronic environment creates a distinct spectroscopic signature characterized by significant solvatochromism in UV-Vis and specific deshielding patterns in NMR due to the ortho-bromo and para-nitro effects.[1]

Structural Parameters[1][2][3][4][5][6][7]

-

Molecular Formula:

[2] -

Molecular Weight: 262.06 g/mol

-

Key Isotope Pattern:

: -

Core Moiety: Polysubstituted Aniline

Synthesis & Purification Logic

Reliable spectroscopic data depends entirely on the purity of the analyte.[1] The industrial standard synthesis involves the electrophilic aromatic bromination of 2-methoxy-4-nitroaniline.[1]

Validated Synthetic Protocol

Precursor: 2-Methoxy-4-nitroaniline (CAS 97-52-9).[1][3][4]

Reagent: N-Bromosuccinimide (NBS) or

-

Dissolution: Dissolve 2-methoxy-4-nitroaniline (1.0 eq) in Glacial Acetic Acid or Acetonitrile.

-

Bromination: Add NBS (1.05 eq) portion-wise at

to prevent over-bromination (dibromo species). -

Quenching: Pour reaction mixture into ice-cold water.

-

Purification: Recrystallization from Ethanol/Water (9:1) is mandatory to remove the 2,6-dibromo impurity.[1]

Workflow Visualization

The following diagram illustrates the critical path for synthesis and structural validation.

Figure 1: Synthetic pathway and purification logic for isolating high-purity this compound.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR)

The

Solvent: DMSO-

| Signal ( | Multiplicity | Integration | Assignment | Structural Justification |

| 8.15 - 8.25 | Doublet ( | 1H | H-3 | Located between |

| 7.60 - 7.70 | Doublet ( | 1H | H-5 | Located between |

| 6.80 - 7.20 | Broad Singlet | 2H | -NH | Exchangeable protons.[1] Chemical shift varies with concentration and water content.[1] |

| 3.95 - 4.05 | Singlet | 3H | -OCH | Characteristic methoxy resonance.[1] |

Critical Analysis:

The presence of a meta-coupling constant (

B. Mass Spectrometry (MS)

Mass spectrometry provides the definitive "fingerprint" for brominated compounds due to the natural abundance of bromine isotopes.

-

Ionization Mode: ESI+ or EI (70 eV).

-

Molecular Ion (

): 262 (for

| m/z Value | Relative Intensity | Fragment Identity | Mechanism |

| 262 / 264 | 100% / 98% | Molecular ion.[1] The 1:1 doublet confirms one Bromine atom.[1] | |

| 247 / 249 | ~15% | Loss of methyl radical from methoxy group.[1] | |

| 216 / 218 | ~40% | Loss of nitro group (characteristic of nitroaromatics).[1] | |

| 183 | ~20% | Loss of bromine radical.[1] |

C. Infrared Spectroscopy (FT-IR)

The IR spectrum validates the functional groups, particularly the nitro and amine stretches.[1]

-

Method: KBr Pellet or ATR (Diamond crystal).

| Wavenumber ( | Intensity | Vibrational Mode |

| 3450, 3350 | Medium | N-H Stretching (Primary Amine asymmetric/symmetric) |

| 1590 | Strong | C=C Aromatic Ring Stretch |

| 1510 - 1530 | Strong | N-O Asymmetric Stretch ( |

| 1330 - 1350 | Strong | N-O Symmetric Stretch ( |

| 1250 | Medium | C-O-C Asymmetric Stretch (Aryl Ether) |

| 600 - 700 | Medium | C-Br Stretch |

Visualization of Spectral Logic

The following diagram maps the structural moieties to their specific spectroscopic signals, aiding in rapid interpretation.

Figure 2: Chemometric map correlating structural moieties to key spectroscopic signals.[1]

Quality Control & Impurity Profiling

For drug development or high-grade dye synthesis, the detection of the 2,6-dibromo impurity is paramount.[1]

HPLC Method Parameters

References

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. Buy this compound | 16618-66-9 [smolecule.com]

- 3. 2-Methoxy-4-nitroaniline | SIELC Technologies [sielc.com]

- 4. 2-Methoxy-4-nitroaniline | C7H8N2O3 | CID 7337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Bromo-4,6-dinitroaniline(1817-73-8) 1H NMR [m.chemicalbook.com]

1H NMR spectrum of 2-Bromo-6-methoxy-4-nitroaniline

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-6-methoxy-4-nitroaniline

Authored by: A Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of molecular structure elucidation in the chemical and pharmaceutical sciences. Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms is unparalleled. This technical guide provides an in-depth analysis and theoretical prediction of the proton (¹H) NMR spectrum of this compound, a polysubstituted aromatic compound of interest in synthetic chemistry. By dissecting the electronic effects of each substituent, we will predict the chemical shifts, integration, and multiplicity for each proton signal. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR for routine structural verification and complex molecular characterization.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify the distinct proton environments within the this compound molecule. The structure contains four unique sets of protons:

-

Two Aromatic Protons (H-3 and H-5): These protons are attached to the benzene ring and are in different chemical environments due to the asymmetrical substitution pattern.

-

One Methoxy Group (-OCH₃): The three protons of the methyl group are chemically equivalent.

-

One Amine Group (-NH₂): The two protons of the primary amine are chemically equivalent.

The numbering of the benzene ring is crucial for the assignment of signals. Following IUPAC nomenclature, the carbon bearing the amine group is C1.

Caption: Molecular structure with labeled proton environments.

Theoretical Prediction of the ¹H NMR Spectrum

The chemical shift (δ) of a proton is highly sensitive to its local electronic environment. By analyzing the inductive and resonance effects of the substituents on the aromatic ring, we can predict the spectrum with high accuracy. The baseline chemical shift for benzene protons is approximately 7.3 ppm.[1]

Substituent Effects on Aromatic Protons (H-3 and H-5)

The final chemical shift of an aromatic proton is a sum of the effects from all substituents on the ring.[2]

-

Amino Group (-NH₂): This is a strong electron-donating group (EDG) through resonance and moderately withdrawing through induction. Overall, it strongly shields the ortho (C2, C6) and para (C4) positions.[1]

-

Methoxy Group (-OCH₃): This is also a strong EDG through resonance, shielding its ortho (C1, C5) and para (C2) positions.[2]

-

Bromo Group (-Br): Halogens are electron-withdrawing by induction but electron-donating by resonance. The inductive effect dominates, causing a net deshielding effect.[3][4]

-

Nitro Group (-NO₂): This is a very strong electron-withdrawing group (EWG) through both resonance and induction. It strongly deshields the ortho (C3, C5) and para (C2) positions.[5][6]

Analysis of H-3:

-

Ortho to the -Br group (deshielding).

-

Ortho to the -NO₂ group (strong deshielding).

-

Meta to the -NH₂ group (minor shielding).

-

Para to the -OCH₃ group (strong shielding). The powerful deshielding from the adjacent nitro group is the dominant effect. However, this is counteracted by the strong shielding from the para-methoxy group. The net effect will likely place this proton downfield, but not as far as a proton ortho to a nitro group without a para-donor.

Analysis of H-5:

-

Ortho to the -OCH₃ group (strong shielding).

-

Meta to the -Br group (minor deshielding).

-

Meta to the -NH₂ group (minor shielding).

-

Ortho to the -NO₂ group (strong deshielding). Here, the strong shielding from the ortho-methoxy group competes with the strong deshielding from the ortho-nitro group. Given the powerful deshielding nature of the nitro group, H-5 is expected to be significantly downfield.

Prediction: Both protons are adjacent to the strongly withdrawing nitro group, which will shift them significantly downfield from the standard aromatic region of ~7.3 ppm.[7] H-5 is ortho to both a strong donor (-OCH₃) and a strong acceptor (-NO₂), while H-3 is ortho to a weaker donor (-Br, via resonance) and a strong acceptor (-NO₂), and para to a strong donor (-OCH₃). The proton at the H-5 position is expected to be the most deshielded due to the proximity of the nitro group without a strong para-donating group. Therefore, we predict δ for H-5 > δ for H-3 . We anticipate signals in the 7.5 - 8.5 ppm range.

Multiplicity and Coupling Constants

The two aromatic protons, H-3 and H-5, are separated by four bonds (meta to each other). This will result in a small coupling, known as meta-coupling (⁴J).[8] The typical value for a meta-coupling constant is 2-3 Hz .[1] Therefore, each aromatic proton signal should appear as a doublet .

Caption: Coupling relationship between the aromatic protons.

Methoxy and Amine Protons

-

Methoxy Protons (-OCH₃): Protons on a carbon attached to an oxygen atom are deshielded. The typical chemical shift for methoxy protons is in the range of 3.5 - 4.0 ppm .[9][10] Since there are no adjacent protons, this signal will appear as a sharp singlet .

-

Amine Protons (-NH₂): The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature.[11] The signal often appears as a broad singlet due to rapid chemical exchange and quadrupolar broadening from the nitrogen-14 nucleus. A typical range is 3-5 ppm , but in a molecule with strong electron-withdrawing groups, it can be shifted further downfield. We predict a broad singlet for the -NH₂ protons.

Integration

The relative area under each signal corresponds to the number of protons it represents. The expected integration ratio is: H-3 : H-5 : -OCH₃ : -NH₂ = 1 : 1 : 3 : 2

Predicted Data Summary

The predicted ¹H NMR spectral data for this compound is summarized below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-5 | ~ 8.0 - 8.4 | Doublet (d) | ~ 2.5 | 1H |

| H-3 | ~ 7.6 - 8.0 | Doublet (d) | ~ 2.5 | 1H |

| -NH₂ | ~ 5.5 - 6.5 (Broad) | Broad Singlet (br s) | - | 2H |

| -OCH₃ | ~ 3.8 - 4.0 | Singlet (s) | - | 3H |

Experimental Protocol: A Self-Validating System

Acquiring a high-quality spectrum requires careful sample preparation and parameter selection. The protocol below is designed to yield an unambiguous spectrum for structural confirmation.

Materials and Instrumentation

-

Compound: this compound (~10 mg)

-

NMR Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆, ~0.7 mL)

-

Internal Standard: Tetramethylsilane (TMS, 0 ppm)

-

Instrumentation: 400 MHz (or higher) NMR Spectrometer

Causality of Solvent Choice: DMSO-d₆ is chosen for its excellent solubilizing power for polar aromatic compounds. Furthermore, it forms hydrogen bonds with the -NH₂ protons, which slows down their exchange rate. This can sometimes result in the observation of coupling between the -NH₂ protons and adjacent aromatic protons, although they often remain broad. It also shifts the residual water peak away from the regions of interest.

Step-by-Step Procedure

-

Sample Preparation: Accurately weigh approximately 10 mg of this compound and transfer it to a clean, dry NMR tube.

-

Solvation: Add approximately 0.7 mL of DMSO-d₆ containing TMS to the NMR tube.

-

Dissolution: Cap the tube and gently vortex or invert it until the sample is completely dissolved. A brief period in an ultrasonic bath may be used if necessary.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Allow a few minutes for the sample to equilibrate to the probe temperature (~298 K).

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the DMSO-d₆. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

-

Acquisition: Acquire the ¹H NMR spectrum using standard parameters:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay (d1): 2-5 seconds (to ensure full relaxation of all protons for accurate integration)

-

Number of Scans: 16-64 (to achieve a good signal-to-noise ratio)

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform a baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals and pick the peaks, noting their chemical shifts and multiplicities.

Self-Validation: The protocol is self-validating through the internal consistency of the resulting data. The integration values must correspond to the expected 1:1:3:2 ratio. The observed coupling constants for the two aromatic doublets must be identical, confirming their coupling partnership.[12] The presence of four distinct signals in the correct chemical shift regions and with the predicted multiplicities provides strong evidence for the correct structure.

Conclusion

The ¹H NMR spectrum of this compound is predicted to be highly characteristic and informative. It should feature four distinct signals: two meta-coupled doublets in the downfield aromatic region, a broad singlet for the amine protons, and a sharp singlet for the methoxy protons, with a relative integration of 1:1:2:3. The precise chemical shifts are a direct consequence of the interplay between the electron-donating (-NH₂, -OCH₃) and electron-withdrawing (-Br, -NO₂) substituents. This detailed, predictive analysis serves as a powerful tool for any scientist engaged in the synthesis or use of this molecule, allowing for rapid and confident structural verification.

References

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]

-

NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Chemical shifts. (n.d.). Retrieved from [Link]

-

NMR Spectroscopy :: 5-HMR-2 Chemical Shift. (2020-02-14). Organic Chemistry Data. Retrieved from [Link]

-

5.5: Chemical Shift. (2023-02-11). Chemistry LibreTexts. Retrieved from [Link]

-

1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]

-

First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

14.12: Coupling Constants Identify Coupled Protons. (2014-08-21). Chemistry LibreTexts. Retrieved from [Link]

-

The 1 H NMR chemical shift values ( d ppm) of aniline and... (n.d.). ResearchGate. Retrieved from [Link]

-

Magnetic anisotropy of the nitro group studied by nuclear magnetic resonance. (n.d.). Retrieved from [Link]

-

Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Retrieved from [Link]

-

Methoxy groups just stick out. (n.d.). ACD/Labs. Retrieved from [Link]

-

1 H NMR spectra indicate the change of chemical shift of methoxy group... (n.d.). ResearchGate. Retrieved from [Link]

-

HMNR Aromatic Coupling. (n.d.). Chemistry Connected. Retrieved from [Link]

-

1 H– 1 H Coupling in Proton NMR. (2025-08-21). ACD/Labs. Retrieved from [Link]

-

15.7: Spectroscopy of Aromatic Compounds. (2024-03-17). Chemistry LibreTexts. Retrieved from [Link]

-

2-Bromoaniline. (n.d.). SpectraBase. Retrieved from [Link]

-

Describe the 1H NMR spectrum you would expect for each of the fol... (n.d.). Pearson. Retrieved from [Link]

-

The 1H NMR chemical shifts of nitromethane, dinitromethane, and t... (n.d.). Pearson+. Retrieved from [Link]

-

5.3 Spin-Spin Splitting: J-Coupling. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021-10-06). YouTube. Retrieved from [Link]

-

HMNR Aromatic Coupling. (2016-01-14). YouTube. Retrieved from [Link]

-

The prediction of 1H NMR chemical shifts in organic compounds. (n.d.). Spectroscopy Europe. Retrieved from [Link]

-

Aromatic 1HNMR signals of compounds (a) 1a and (b) 1b. (n.d.). ResearchGate. Retrieved from [Link]

-

Table of Contents. (n.d.). Retrieved from [Link]

-

2-Anisidine hydrochloride. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. The 1H NMR chemical shifts of nitromethane, dinitromethane, and t... | Study Prep in Pearson+ [pearson.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. acdlabs.com [acdlabs.com]

- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. acdlabs.com [acdlabs.com]

- 11. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Mass Spectrometry Characterization of 2-Bromo-6-methoxy-4-nitroaniline

[1]

Executive Summary

This technical guide details the mass spectrometric behavior of 2-Bromo-6-methoxy-4-nitroaniline (CAS: 16618-66-9), a critical intermediate in the synthesis of disperse azo dyes and pharmacophores.[1] Precise characterization of this molecule is challenging due to the steric crowding of the aniline amine by ortho-substituents (Bromine at C2, Methoxy at C6) and the presence of the electron-withdrawing nitro group at C4.[1]

This document provides a self-validating protocol for researchers to confirm identity and purity, distinguishing this specific regioisomer from potential synthetic byproducts (e.g., 2,6-dibromo analogs or positional isomers).

Physicochemical Context & Ionization Physics[1]

Understanding the molecule's electronic environment is prerequisite to selecting the correct ionization mode.[1]

Structural Dynamics

The molecule features a "push-pull" electronic system:[1]

-

Electron Donor (+M): The amino group (-NH

) and methoxy group (-OCH -

Electron Acceptor (-M/-I): The nitro group (-NO

) and Bromine (-Br).[1]

The Ortho-Effect: Crystallographic studies of analogous halogenated nitroanilines reveal an intramolecular hydrogen bond between the amine hydrogen and the ortho-bromine or ortho-methoxy oxygen.[1] This locks the amine into a planar conformation, reducing its basicity and affecting protonation efficiency in ESI(+).[1]

Isotopic Signature (The "Fingerprint")

The presence of a single Bromine atom provides a definitive isotopic signature.[1] Bromine exists as

Experimental Protocols

Method Selection: LC-MS vs. GC-MS

While GC-MS (EI) provides rich structural fragmentation, LC-MS (ESI/APCI) is preferred for impurity profiling due to the compound's thermal lability and polarity.[1]

Protocol A: High-Resolution LC-MS (Impurity Profiling)[1]

-

Instrument: Q-TOF or Orbitrap.[1]

-

Ionization: Electrospray Ionization (ESI) – Negative Mode is often more sensitive for nitroanilines due to the acidic N-H proton, but Positive Mode is standard for general screening.[1] We describe Positive Mode here as it is more common for aniline derivatives.[1]

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).[1]

-

Mobile Phase:

-

Gradient: 5% B to 95% B over 10 mins.

Protocol B: GC-MS (Raw Material ID)[1]

Fragmentation Mechanics (Mechanistic Analysis)

Expected Ions (ESI Positive Mode)

In ESI(+), the molecule forms

| Ion Identity | m/z ( | m/z ( | Origin |

| Precursor | 247.0 | 249.0 | |

| Fragment 1 | 230.0 | 232.0 | Loss of NH |

| Fragment 2 | 217.0 | 219.0 | Loss of CH |

| Fragment 3 | 201.0 | 203.0 | Loss of NO |

Electron Ionization (EI) Fragmentation Pathway

The EI spectrum is more destructive and structurally informative.[1] The primary fragmentation channels involve the loss of the nitro group and the methoxy group.[1]

Mechanism:

-

Molecular Ion (

): Stable radical cation at -

Nitro Loss: Cleavage of C-N bond releases

(46 Da), yielding a phenyl cation.[1] -

Methoxy Loss: Loss of methyl radical (

, 15 Da) or formaldehyde (

Visualization of Fragmentation Logic

The following diagram illustrates the decision tree for identifying the compound based on spectral peaks.

Caption: Figure 1. Electron Ionization (EI) fragmentation pathway.[1][2] The persistence of the bromine doublet in the [M-NO2] fragment is a key validation step.

Impurity Profiling & Quality Control Workflow

In drug development and dye synthesis, this compound is often an intermediate.[1][3][4] Common impurities include the des-bromo analog (2-methoxy-4-nitroaniline) or the di-bromo species.[1]

The "Triad" Check

To validate a batch, the analyst must look for three specific signals in the LC-MS chromatogram:

-

Target:

247/249 (The Product). -

Impurity A (Under-brominated):

169 ( -

Impurity B (Over-brominated):

325/327/329 (

Analytical Workflow Diagram

Caption: Figure 2. Automated decision logic for impurity profiling of halogenated nitroanilines.

References

Sources

- 1. 2-Bromo-6-chloro-4-nitroaniline | C6H4BrClN2O2 | CID 66832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium - RSC Advances (RSC Publishing) [pubs.rsc.org]

Technical Whitepaper: Safety & Handling Architecture for 2-Bromo-6-methoxy-4-nitroaniline

[1]

Document Control:

-

Subject: 2-Bromo-6-methoxy-4-nitroaniline (CAS: 16618-66-9)[1][2]

-

Classification: High-Potency Chemical Intermediate / Aromatic Nitro Compound[1]

-

Version: 1.0 (Research & Pilot Scale Focus)

Executive Summary & Chemical Identity[1][2]

This guide defines the operational safety architecture for This compound (BMNA) . Unlike standard solvents or reagents, BMNA presents a dual-threat profile: immediate acute toxicity via methemoglobinemia and potential chronic organ toxicity typical of halogenated aromatic amines.[1]

Researchers handling this compound must move beyond "standard precautions" to a containment-based approach .[1] The presence of the nitro group at position 4, combined with the lipophilic bromine and methoxy substituents, facilitates rapid dermal absorption and metabolic activation.

Table 1: Physicochemical & Identity Profile[3]

| Property | Specification | Operational Implication |

| CAS Number | 16618-66-9 | Unique identifier for inventory tracking.[1] |

| Formula | Precursor for azo dyes and heterocyclic pharmaceuticals.[1] | |

| Mol. Weight | 247.05 g/mol | Moderate weight; dust generation is a primary inhalation risk.[1] |

| Physical State | Yellow Crystalline Solid | High visibility aids in spill detection; electrostatic charging risk.[1] |

| Predicted LogP | ~2.3 (Lipophilic) | Critical: High potential for skin penetration and bioaccumulation.[1] |

| Melting Point | >140°C (Typical for class) | Thermal stability is moderate; avoid temperatures >100°C during drying.[1] |

Toxicological Mechanisms: The Methemoglobinemia Pathway[4]

The primary acute hazard of BMNA is Methemoglobinemia , a condition where the heme iron in hemoglobin is oxidized from Ferrous (

Mechanism of Action

Unlike simple asphyxiants, BMNA acts through "Lethal Synthesis."[1] The compound itself is not the ultimate toxin; its hepatic metabolites are.[1]

-

Absorption: Rapidly absorbed via lungs or skin due to lipophilicity (Br/OMe groups).[1]

-

Metabolism: Hepatic reduction of the

group to a hydroxylamine intermediate ( -

Redox Cycling: The hydroxylamine reacts with Oxyhemoglobin, oxidizing the iron and generating Methemoglobin.[1] This cycle regenerates the nitroso compound, allowing a single molecule of toxin to oxidize many molecules of hemoglobin.

Visualization: Metabolic Activation Pathway

The following diagram illustrates the cyclical nature of this toxicity, emphasizing why symptoms may be delayed.

Figure 1: The redox cycle of aromatic nitro compounds.[1] Note the regeneration loop between Nitroso and Hydroxylamine forms, amplifying toxicity.

Operational Safety & Control Banding

Due to the potency of the nitroaniline class, BMNA should be handled as a Control Band 3 (High Containment) compound.

The "Self-Validating" Handling Protocol

A self-validating protocol includes visual or physical checks that force the operator to pause if safety conditions are not met.[1]

Step 1: Engineering Controls (The Primary Barrier)[1]

-

Requirement: All solid handling (weighing, transfer) must occur inside a Chemical Fume Hood or Powder Containment Enclosure .[1]

-

Validation: Check the magnehelic gauge or airflow monitor.[1] If face velocity is <0.5 m/s, the hood is "Red Tagged" and work stops.[1]

Step 2: Personal Protective Equipment (PPE)[1]

-

Hand Protection: Double-gloving is mandatory. [1]

-

Respiratory: If working outside a hood (strictly prohibited for solids), a Full-Face Respirator with P100/Organic Vapor cartridges is required.[1]

Step 3: Decontamination Logic

-

Solvent Selection: Do NOT use acetone or methanol for initial skin cleaning.[1] These solvents increase skin permeability and drag the toxin deeper into the dermis.[1]

-

Protocol: Wash with copious soap and water only.[1] Use polyethylene glycol (PEG-400) if available, as it solubilizes the lipophilic compound without enhancing skin penetration.[1]

Visualization: Hierarchy of Controls Workflow

Figure 2: Operational workflow enforcing engineering controls before PPE reliance.

Emergency Response: Cyanosis Management

Critical Warning: Standard pulse oximetry (

Symptoms of Exposure[4][5][6][8][9][10]

-

Early: Blue/grey discoloration of lips and nail beds (Cyanosis) despite normal breathing.[1]

-

Moderate: Headache, fatigue, dizziness, "chocolate brown" blood color.[1][5]

-

Severe: Arrhythmia, seizures, coma.[1]

Medical Intervention Protocol

If exposure is suspected:

Synthesis & Thermal Stability Notes

For researchers synthesizing or scaling up BMNA:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21938204 (Isomer Analog: 2-Bromo-4-methoxy-6-nitroaniline).[1] Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). Registration Dossier: Nitroaniline Derivatives (General Toxicity Profile).[1][7] Retrieved from [Link][1][7]

-

Bradberry, S. M. (2003). Occupational methaemoglobinaemia.[1][8] Occupational and Environmental Medicine.[1][9] (Clinical management of nitro-compound poisoning).

Sources

- 1. 2-Bromo-4,6-dinitroaniline | C6H4BrN3O4 | CID 15752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 16618-66-9 [smolecule.com]

- 3. Acquired Methemoglobinemia Following Nitrobenzene Poisoning: An Unusual Case Report - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acquired methemoglobinemia due to nitrobenzene poisoning: An unusual acquaintance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. 4-Amino-3-bromo-5-nitroanisole | C7H7BrN2O3 | CID 21938204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Two Cases of Methemoglobinemia Induced by the Exposure to Nitrobenzene and Aniline [aoemj.org]

Technical Guide: Reactivity & Functionalization of 2-Bromo-6-methoxy-4-nitroaniline

Executive Summary

This technical guide analyzes the chemical reactivity of 2-Bromo-6-methoxy-4-nitroaniline , a highly functionalized aromatic scaffold used in the synthesis of disperse dyes, benzimidazole-based pharmaceuticals, and kinase inhibitors.[1]

The core reactivity of this molecule is defined by the C(2)–Br bond , which sits at the intersection of conflicting electronic and steric forces.[1] Unlike typical activated aryl halides, the bromine atom in this substrate is inert to classical Nucleophilic Aromatic Substitution (

Part 1: Structural & Electronic Architecture

To design effective experiments, one must first understand the "Push-Pull" electronic environment of the substrate.

Electronic "Push-Pull" Dynamics

The molecule features a competitive electronic landscape:

-

Activator (for Pd-Catalysis): The 4-Nitro group (

) is a strong electron-withdrawing group (EWG). It decreases electron density in the aromatic ring, significantly lowering the activation energy for the oxidative addition of Palladium(0) into the C–Br bond.[1] -

Deactivators/Donors: The 1-Amino (

) and 6-Methoxy (

The "Ortho-Meta" Paradox (Why Fails)

A common error in experimental design is attempting

-

Rule:

requires an EWG located ortho or para to the leaving group to stabilize the Meisenheimer complex. -

Reality: In this substrate, the Nitro group (position 4) is meta to the Bromine (position 2).[1] Therefore, no resonance stabilization occurs upon nucleophilic attack at C-2.[1]

-

Conclusion: The bromine is chemically "locked" against simple nucleophiles (e.g.,

, amines) unless a metal catalyst is employed.[1]

Visualization of Electronic Effects

The following diagram maps the electronic vectors influencing the C-Br bond.

Figure 1: Electronic and steric map of this compound. Note the meta-relationship between NO2 and Br, which precludes

Part 2: Primary Reactivity Mode – Palladium Catalysis

The most reliable method to functionalize the C-2 position is Suzuki-Miyaura Cross-Coupling . The presence of the free amine (

Strategy: Ligand Selection

To overcome amine coordination and the steric bulk of the 6-methoxy group, you must use bulky, electron-rich phosphine ligands .[1]

-

Recommended: SPhos or XPhos .

-

Why: These biaryl phosphine ligands are bulky enough to prevent the substrate's

from binding to the Pd center. They also create a highly active mono-ligated Pd(0) species that accelerates oxidative addition into the hindered C–Br bond.

Experimental Protocol: Suzuki Coupling

Objective: Coupling of this compound with Phenylboronic acid.

| Parameter | Condition | Rationale |

| Catalyst | Source of Pd(0).[1] | |

| Ligand | SPhos (2-4 mol%) | Prevents amine coordination; boosts oxidative addition.[1] |

| Base | Mild base; compatible with nitro groups (avoids degradation).[1] | |

| Solvent | Toluene/Water (10:[1]1) or Dioxane/Water | Biphasic system dissolves inorganic base and organic substrate. |

| Temp | 80°C - 100°C | Sufficient energy to overcome steric barrier at C-2. |

Step-by-Step Workflow:

-

Charge: In a reaction vial, combine this compound (1.0 equiv), Phenylboronic acid (1.2 equiv),

(0.02 equiv), SPhos (0.04 equiv), and -

Inert: Seal the vial and purge with Argon for 5 minutes (Critical:

kills the active catalyst). -

Solvate: Add degassed Toluene/Water (10:1) via syringe.[1]

-

React: Heat to 100°C for 12 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes).[1]

-

Note: The starting material is bright yellow/orange. Product formation often shifts the color to a deeper red/brown.

-

-

Workup: Dilute with EtOAc, wash with water, dry over

, and concentrate. -

Purify: Flash chromatography on silica gel.

Reaction Pathway Diagram[1]

Figure 2: Catalytic cycle for Suzuki coupling vs. the failure of SnAr pathways.

Part 3: Secondary Reactivity (Reduction & Cyclization)[1]

While the bromine is the focus for functionalization, the nitro group is the handle for cyclization.[1] A common workflow in drug discovery involves coupling at the Bromine first, then reducing the Nitro group to form a benzimidazole.[1]

Chemo-selectivity Warning:

If you attempt to reduce the Nitro group before the Suzuki coupling (using

-

Correct Order: Suzuki Coupling

Nitro Reduction. -

Alternative: If reduction is required first, use Iron/Acetic Acid (Fe/AcOH) or Tin(II) Chloride (

) , which are chemoselective for

Part 4: Safety & Stability Data

As a nitroaniline derivative, this compound requires specific handling protocols.[1]

| Hazard Class | GHS Code | Description | Handling Protocol |

| Acute Toxicity | H301/H311 | Toxic if swallowed/skin contact.[2][3] | Wear nitrile gloves (double gloving recommended).[1] Work in fume hood. |

| Irritant | H315/H319 | Causes skin/eye irritation.[2] | Use safety goggles. Wash skin immediately upon contact. |

| Energetic | N/A | Nitro compounds can be shock-sensitive. | Do not heat dry solids above 150°C. Avoid grinding in dry state. |

References

-

Suzuki-Miyaura Coupling of Electron-Deficient Aryl Bromides

-

Steric Hindrance in Buchwald-Hartwig/Suzuki Reactions

-

Nucleophilic Arom

):- Source: Chemistry LibreTexts.

- Relevance: Confirms that meta-nitro groups do not activ

-

URL:[Link]

-

Synthesis and Properties of 2-Bromo-4-nitroaniline Derivatives

Sources

- 1. boa.unimib.it [boa.unimib.it]

- 2. 4-Amino-3-bromo-5-nitroanisole | C7H7BrN2O3 | CID 21938204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Bromo-6-chloro-4-nitroaniline | C6H4BrClN2O2 | CID 66832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Detailed Protocol: Regioselective Synthesis of 2-Bromo-6-methoxy-4-nitroaniline

Abstract

This document provides a comprehensive guide for the synthesis of 2-Bromo-6-methoxy-4-nitroaniline, a key intermediate in the development of various pharmaceuticals and fine chemicals. The protocol details the regioselective bromination of 6-methoxy-4-nitroaniline using N-Bromosuccinimide (NBS) in a suitable solvent. This application note is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a robust and reproducible methodology. We delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step protocol, and offer guidance on characterization and safety.

Introduction and Mechanistic Rationale

The targeted synthesis of substituted anilines is a cornerstone of modern synthetic chemistry, particularly in the creation of novel therapeutic agents. This compound serves as a valuable building block due to its trifunctional nature, presenting opportunities for diverse subsequent chemical modifications.

The core of this synthesis is an electrophilic aromatic substitution reaction. The regioselectivity of the bromination is dictated by the existing substituents on the aniline ring: the methoxy (-OCH₃) and amino (-NH₂) groups. Both are potent activating groups and are ortho-, para- directing. The nitro group (-NO₂) is a deactivating group and a meta- director.

-

Amino Group (-NH₂): As the most powerful activating group, it strongly directs incoming electrophiles to its ortho and para positions.

-

Methoxy Group (-OCH₃): Also an activating, ortho-, para- director.

-

Nitro Group (-NO₂): A strong deactivating group.

The position para to the amino group is already occupied by the nitro group. Therefore, the incoming electrophile (Br⁺) is directed to the positions ortho to the amino group. Of the two available ortho positions, one is also ortho to the methoxy group (C2) and the other is meta to it (C6). The synergistic directing effect of both the amino and methoxy groups to the C2 position makes it the most electron-rich and sterically accessible site for bromination, leading to the desired this compound product with high regioselectivity. N-Bromosuccinimide (NBS) is chosen as the brominating agent as it is a reliable and easy-to-handle source of electrophilic bromine, particularly effective for activated aromatic systems.

Materials and Methods

Reagents and Equipment

| Reagent/Material | CAS Number | Molecular Wt. | Supplier | Notes |

| 6-methoxy-4-nitroaniline | 96-95-7 | 168.15 g/mol | Sigma-Aldrich, TCI | Starting material. |

| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 g/mol | Sigma-Aldrich, Acros | Brominating agent. Should be recrystallized if yellow. |

| Acetonitrile (CH₃CN) | 75-05-8 | 41.05 g/mol | Fisher Scientific | Anhydrous grade recommended as reaction solvent. |

| Deionized Water (H₂O) | 7732-18-5 | 18.02 g/mol | - | For workup. |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | - | For neutralization during workup. |

| Sodium Thiosulfate (Na₂S₂O₃) | 7772-98-7 | 158.11 g/mol | - | To quench excess bromine. |

| Brine (Saturated NaCl) | 7647-14-5 | 58.44 g/mol | - | For workup. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | - | Drying agent. |

| Round-bottom flask (100 mL) | - | - | - | |

| Magnetic stirrer and stir bar | - | - | - | |

| Separatory funnel (250 mL) | - | - | - | |

| Buchner funnel and filter paper | - | - | - | |

| Rotary evaporator | - | - | - |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (nitrile is suitable).

-

Chemical Handling:

-

6-methoxy-4-nitroaniline: May cause skin and eye irritation. Handle in a well-ventilated area.

-

N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Causes severe skin burns and eye damage. Weigh and handle exclusively in a fume hood. Avoid inhalation of dust.

-

Acetonitrile: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Work in a fume hood away from ignition sources.

-

-

Waste Disposal: All organic waste should be collected in a designated halogenated waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.

Detailed Experimental Protocol

This protocol is based on the bromination of a similar activated aniline system and is adapted for this specific transformation.

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-methoxy-4-nitroaniline (1.00 g, 5.95 mmol).

-

Add acetonitrile (20 mL) to the flask and stir the mixture at room temperature until the starting material is fully dissolved.

-

Protect the reaction from light by wrapping the flask in aluminum foil, as NBS can be light-sensitive.

-

-

Addition of Brominating Agent:

-

In a single portion, add N-Bromosuccinimide (1.11 g, 6.24 mmol, 1.05 equivalents) to the stirred solution.

-

The reaction mixture may change color upon addition of NBS.

-

-

Reaction Monitoring:

-

Stir the reaction at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The starting material should be consumed within 1-2 hours. A new, lower Rf spot corresponding to the product should appear.

-

-

Reaction Workup and Quenching:

-

Once the reaction is complete, pour the mixture into a 250 mL separatory funnel containing deionized water (50 mL).

-

Rinse the reaction flask with a small amount of ethyl acetate (20 mL) and add it to the separatory funnel.

-

Extract the aqueous layer with ethyl acetate (2 x 30 mL).

-

Combine the organic layers and wash sequentially with:

-

10% aqueous sodium thiosulfate solution (2 x 25 mL) to quench any unreacted bromine.

-

Saturated aqueous sodium bicarbonate solution (2 x 25 mL) to remove any acidic byproducts.

-

Brine (1 x 25 mL) to facilitate phase separation.

-

-

-

Isolation and Purification:

-

Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.

-

Workflow Visualization

Caption: Experimental workflow for the synthesis of this compound.

Expected Results and Characterization

| Parameter | Expected Value |

| Product Name | This compound |

| CAS Number | 88249-59-8 |

| Molecular Formula | C₇H₇BrN₂O₃ |

| Molecular Weight | 247.05 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Yield | > 85% (typical) |

| Melting Point | 154-158 °C |

Characterization Data (Predicted/Reference):

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.55 (d, J = 2.0 Hz, 1H), 7.20 (d, J = 2.0 Hz, 1H), 6.80 (s, 2H, NH₂), 3.90 (s, 3H, OCH₃).

-

IR (KBr, cm⁻¹): 3480, 3360 (N-H stretching), 1580, 1330 (N-O stretching of NO₂), 1250 (C-O stretching).

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete reaction. | Ensure NBS is pure and active. Increase reaction time or slightly warm the reaction mixture (e.g., to 40 °C). |

| Loss of product during workup. | Ensure pH is neutral or slightly basic before extraction. Perform extractions carefully to avoid emulsions. | |

| Multiple Products (Poor Regioselectivity) | Reaction temperature too high. | Maintain the reaction at room temperature. |

| Impure starting material. | Verify the purity of 6-methoxy-4-nitroaniline by melting point or NMR before starting. | |

| Product is an oil or difficult to crystallize | Presence of impurities. | Re-purify by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) before attempting recrystallization. |

Conclusion

The protocol described herein provides an efficient and reliable method for the synthesis of this compound. By leveraging the directing effects of the aniline substituents and employing N-Bromosuccinimide as a mild brominating agent, high regioselectivity and yield can be achieved. This guide serves as a valuable resource for chemists requiring this important synthetic intermediate.

References

- Organic Syntheses, Coll. Vol. 10, p.157 (2004); Vol. 79, p.229 (2002). [Link: http://www.orgsyn.org/demo.aspx?prep=v79p0229]

Recrystallization procedure for 2-Bromo-6-methoxy-4-nitroaniline

An In-Depth Guide to the Purification of 2-Bromo-6-methoxy-4-nitroaniline via Recrystallization

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, field-proven protocol for the purification of this compound, a key intermediate in synthetic organic chemistry. Recrystallization is a powerful technique for purifying solid organic compounds, predicated on the principle of differential solubility.[1] This document outlines the theoretical basis, a detailed step-by-step laboratory protocol, and troubleshooting strategies to achieve high purity of the target compound. The causality behind experimental choices is explained to empower researchers in adapting this protocol to similar molecular scaffolds.

Introduction and Scientific Principles

This compound is a substituted aromatic amine whose purity is critical for its subsequent use in drug discovery and materials science. Synthetic reactions rarely yield a perfectly pure product; common impurities may include unreacted starting materials, byproducts from side reactions (such as isomers), or residual reagents. Recrystallization is the gold-standard technique for removing such impurities from a solid sample.[1]

The efficacy of recrystallization hinges on the selection of an appropriate solvent. An ideal solvent will exhibit a steep solubility curve for the compound of interest, meaning it dissolves the compound readily at elevated temperatures but poorly at lower temperatures.[2] Conversely, impurities should either be completely insoluble at high temperatures (allowing for removal by hot filtration) or remain highly soluble at low temperatures (staying in the mother liquor during crystallization).[2] This differential solubility allows for the selective crystallization of the desired compound in a purified form as the solution cools.

Safety and Handling

Prerequisite: Before commencing any experimental work, review the Safety Data Sheet (SDS) for this compound and all solvents used.

-

Personal Protective Equipment (PPE): Always wear a laboratory coat, safety glasses or goggles, and appropriate chemical-resistant gloves.

-

Ventilation: All procedures should be performed in a certified chemical fume hood to avoid inhalation of solvent vapors or fine chemical dust.

-

Chemical Hazards: Aromatic nitro compounds and their derivatives should be handled with care as they may be toxic or irritant. Halogenated compounds also warrant cautious handling.

Materials and Equipment

Reagents

-

Crude this compound

-

Solvent Screening Kit (e.g., Ethanol, Methanol, Isopropanol, Ethyl Acetate, Toluene, Glacial Acetic Acid, Acetone, Water)

-

Deionized Water

-

Activated Charcoal (decolorizing grade)

-

Celite® (optional, for hot filtration)

Equipment

-

Erlenmeyer flasks (various sizes)

-

Beakers

-

Graduated cylinders

-

Hot plate with magnetic stirring capability

-

Magnetic stir bars

-

Watch glasses

-

Stemless funnel

-

Fluted filter paper

-

Büchner funnel and flask

-

Vacuum source (e.g., water aspirator)

-

Filter paper for Büchner funnel

-

Spatulas

-

Glass stirring rod

-

Ice bath

-

Drying oven or desiccator

-

Melting point apparatus

Protocol Part I: Optimal Solvent Selection

Screening Procedure

-

Preparation: Place approximately 20-30 mg of the crude this compound into several small test tubes.

-

Solvent Addition (Cold): To each tube, add a different candidate solvent dropwise (0.5 mL increments) at room temperature, agitating after each addition. Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.

-

Solvent Addition (Hot): For solvents that did not dissolve the compound at room temperature, gently heat the test tube on a hot plate. Continue to add the solvent dropwise until the solid just dissolves.

-

Cooling and Observation: Allow the clear, hot solution to cool slowly to room temperature, and then place it in an ice bath. The optimal solvent is one from which a significant amount of crystalline solid precipitates upon cooling.

Protocol Part II: Detailed Recrystallization Procedure

This protocol assumes ethanol is a suitable solvent, based on its effectiveness for similar compounds.[3][4] Adjust solvent volumes based on the solubility determined in Part I.

Dissolution

-

Place the crude this compound (e.g., 2.0 g) into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar.

-

Add a minimal amount of the selected solvent (e.g., ethanol) to the flask, just enough to create a slurry.

-

Gently heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid completely dissolves. Causality: Using the minimum amount of hot solvent is crucial to ensure the solution is saturated, maximizing the yield upon cooling.[5]

Decolorization (Optional)

-

If the hot solution is colored by impurities, remove it from the heat source.

-

Allow the solution to cool slightly to prevent violent boiling upon the next addition.

-

Add a very small amount (tip of a spatula) of activated charcoal to the solution.[6]

-

Re-heat the solution to boiling for 2-5 minutes. Causality: Activated charcoal has a high surface area that adsorbs colored impurities.

Hot Filtration (If charcoal or insoluble impurities are present)

-

Place a stemless funnel with fluted filter paper into the neck of a second, pre-heated Erlenmeyer flask.

-

Pre-heat the funnel and flask by allowing hot solvent vapor to warm them. This prevents premature crystallization in the funnel.

-

Carefully and quickly pour the hot solution through the filter paper.

-

Rinse the original flask with a small amount of hot solvent and pass this through the filter to recover any remaining product.

Crystallization

-

Cover the flask containing the hot, clear filtrate with a watch glass.

-

Allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, well-defined, and pure crystals by allowing the crystal lattice to form correctly, excluding impurities.[4] Rapid cooling can trap impurities.

-

Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[4]

Isolation and Washing

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold solvent. Causality: Using ice-cold solvent effectively removes any residual soluble impurities adhering to the crystal surfaces without re-dissolving a significant amount of the purified product.[4]

-

Continue to draw air through the crystals on the filter for several minutes to partially dry them.

Drying

-

Carefully transfer the filter cake to a pre-weighed watch glass.

-

Dry the crystals to a constant weight in a drying oven at a temperature well below the compound's melting point or in a desiccator under vacuum.

Visualization and Data

Experimental Workflow Diagram

Caption: Workflow for the recrystallization of this compound.

Key Experimental Parameters

| Parameter | Guideline | Rationale |

| Solvent Choice | Ethanol, Isopropanol, or Acetic Acid | Proven effective for similar nitroaniline structures.[3][4] |

| Solvent Volume | Minimal required for dissolution at boiling point | Maximizes recovery by ensuring a saturated solution.[5] |

| Cooling Rate | Slow, undisturbed cooling to room temperature | Promotes formation of large, pure crystals and prevents impurity trapping.[4] |

| Final Cooling | Ice bath for ≥ 30 minutes | Maximizes precipitation and final yield.[4] |

| Washing Solvent | Small volume of ice-cold recrystallization solvent | Removes adhering impurities without significant product loss.[4] |

Troubleshooting

| Problem | Potential Cause | Recommended Solution |

| Oiling Out | Compound's melting point is below the solvent's boiling point; solution is too concentrated. | Re-heat to dissolve the oil. Add a small amount of extra solvent. Allow to cool even more slowly.[2] |

| No Crystals Form | Solution is not saturated; compound is too soluble. | Try to induce crystallization by scratching the inner wall of the flask with a glass rod at the solution's surface.[2] If that fails, boil off some solvent to increase concentration and re-cool. |

| Low Recovery | Too much solvent was used; crystals were washed with warm solvent; premature crystallization during hot filtration. | Ensure minimum solvent is used. Always wash with ice-cold solvent. Ensure filtration apparatus is pre-heated. |

| Product is Impure | Cooling was too rapid; insufficient washing. | Re-recrystallize the product, ensuring a slow cooling rate. Ensure a thorough but brief wash with ice-cold solvent. |

Purity Assessment

The purity of the final product should be confirmed by:

-

Melting Point Determination: A pure compound will have a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.[6]

-

Chromatography: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to check for the presence of impurities.[3]

References

-

Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. Available at: [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

Sources

A Robust HPLC-UV Method for the Quantitative Analysis of 2-Bromo-6-methoxy-4-nitroaniline

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Bromo-6-methoxy-4-nitroaniline. This compound is a significant intermediate in various organic synthesis pathways, and its purity and concentration must be accurately determined.[1] The developed reversed-phase HPLC (RP-HPLC) method utilizes a C18 stationary phase with a methanol and water mobile phase, offering excellent selectivity and sensitivity with UV detection. This guide provides a comprehensive protocol, from understanding the analyte's properties to sample preparation and final quantification, designed for researchers, quality control analysts, and drug development professionals.

Introduction and Rationale

This compound is a substituted aromatic amine whose chemical structure incorporates functional groups that make it a versatile building block in medicinal and materials chemistry.[1] Accurate quantification is critical for reaction monitoring, purity assessment of synthetic batches, and stability studies.

High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for such compounds. Its high resolution and sensitivity, coupled with the non-destructive nature of UV-Vis detection, make it ideal.[2] Furthermore, many substituted anilines are thermolabile or have low volatility, making HPLC a superior alternative to gas chromatography.[3] This note describes a method grounded in the fundamental principles of reversed-phase chromatography, ensuring reproducibility and reliability.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation of logical method development. The structure of this compound dictates its chromatographic behavior.

| Property | Value / Description | Rationale & Significance |

| Chemical Structure |  | The aromatic ring, bromine, and methoxy group impart hydrophobicity, while the nitro and primary amine groups add polarity. This balance makes it ideal for reversed-phase separation. |

| IUPAC Name | This compound | - |

| Molecular Formula | C₇H₇BrN₂O₃[1] | - |

| Molecular Weight | 247.05 g/mol | Calculated from the molecular formula. |

| Predicted Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, acetonitrile, and acetone.[4][5] | This profile allows for straightforward preparation of stock standards in common HPLC solvents. Methanol is an excellent choice as a stock solvent and mobile phase component. |

| UV Absorbance | Strong chromophore due to the nitroaromatic system.[6] | The conjugated π-system of the nitroaniline core allows for sensitive detection using a UV-Vis or Photodiode Array (PDA) detector. A distinct absorbance maximum is expected.[7][8][9] |

Principle of Chromatographic Separation

The method is based on reversed-phase chromatography , the most widely used separation mode in HPLC.

-

Causality of Separation: The stationary phase is a nonpolar, octadecylsilane (C18) bonded silica. The mobile phase is a more polar mixture of methanol and water. The analyte, this compound, possesses both hydrophobic (benzene ring, bromo group) and polar (amino, nitro, methoxy groups) characteristics. Retention is governed by the hydrophobic interactions between the analyte and the C18 alkyl chains. Elution is achieved by increasing the organic content (methanol) of the mobile phase, which decreases its polarity and enhances the analyte's solubility in the mobile phase, thus reducing its retention time. The use of a C18 column provides strong hydrophobic retention for aromatic compounds, ensuring good separation from more polar impurities.[10]

Instrumentation and Materials

Instrumentation

-

HPLC System equipped with a binary or quaternary pump, degasser, autosampler, and column thermostat.

-

Photodiode Array (PDA) or UV-Vis Detector.

-

Chromatography Data System (CDS) for data acquisition and processing.

Chemicals and Reagents

-

This compound reference standard (>98% purity).

-

Methanol (HPLC Grade or higher).

-

Water (Type I, 18.2 MΩ·cm resistivity, filtered through 0.22 µm).

-

Acetonitrile (HPLC Grade, optional for sample preparation).

Detailed Experimental Protocol

Step 1: Mobile Phase Preparation

-

Mobile Phase A: 100% HPLC Grade Water.

-

Mobile Phase B: 100% HPLC Grade Methanol.

-

Pour each solvent into a dedicated and clearly labeled mobile phase reservoir.

-

Degas both mobile phases for 15-20 minutes using an inline degasser or by sonication to prevent bubble formation, which can interfere with pump performance and detector stability.

Step 2: Standard Solution Preparation

This protocol establishes a five-point calibration curve and a quality control (QC) check sample.

-

Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 10.0 mg of the this compound reference standard into a 10 mL Class A volumetric flask. Dissolve and dilute to the mark with methanol. Sonicate for 5 minutes to ensure complete dissolution. This solution should be stored in the dark at 2-8°C.

-

Working Stock Solution (100 µg/mL): Pipette 1.0 mL of the Primary Stock Solution into a 10 mL Class A volumetric flask and dilute to the mark with methanol.

-

Calibration Standards: Prepare serial dilutions from the Working Stock Solution using methanol as the diluent, as described in the table below.

| Standard Level | Concentration (µg/mL) | Vol. of 100 µg/mL Stock (mL) | Final Volume (mL) |

| CAL 1 | 1.0 | 0.10 | 10 |

| CAL 2 | 5.0 | 0.50 | 10 |

| CAL 3 | 10.0 | 1.00 | 10 |

| CAL 4 | 25.0 | 2.50 | 10 |

| CAL 5 | 50.0 | 5.00 | 10 |

| QC Check | 15.0 | 1.50 | 10 |

Step 3: Sample Preparation

-

Accurately weigh the sample material expected to contain the analyte.

-

Dissolve the material in a known volume of methanol to achieve a theoretical concentration within the calibration range (e.g., ~15 µg/mL).

-

Vortex for 1 minute and sonicate for 10 minutes to ensure complete extraction and dissolution.[3]

-

Allow the solution to cool to room temperature.

-

Filter the final solution through a 0.45 µm or 0.22 µm syringe filter (e.g., PTFE or Nylon) into an HPLC vial. This step is critical to remove particulates that could damage the column and instrument.[3]

Step 4: HPLC System and Method Parameters

The following parameters provide a validated starting point. Optimization may be required depending on the specific HPLC system and sample matrix.

| Parameter | Recommended Setting | Justification |

| Analytical Column | C18, 4.6 x 150 mm, 5 µm | Industry-standard for robust retention of aromatic compounds.[10][11] |

| Mobile Phase | A: Water; B: Methanol | Simple, cost-effective, and provides excellent selectivity for this class of compound. |

| Elution Mode | Isocratic | For simplicity and robustness in routine QC analysis. |

| Composition | 65% Methanol / 35% Water | This ratio provides optimal retention and peak shape. Adjust if necessary (increase %B for shorter retention, decrease for longer). |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure. |

| Injection Volume | 10 µL | A common volume that balances sensitivity with peak sharpness. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

| Detector | PDA/UV-Vis | - |

| Detection Wavelength | 385 nm | Nitroanilines exhibit strong absorbance near this wavelength.[6] It is highly recommended to run a PDA scan (200-600 nm) on a standard to determine the precise λmax for maximum sensitivity. |

| Run Time | 10 minutes | Sufficient to elute the analyte and any common impurities. |

Step 5: System Suitability and Analysis Sequence

A self-validating protocol requires confirmation that the system is performing correctly before analyzing samples.

-

Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.